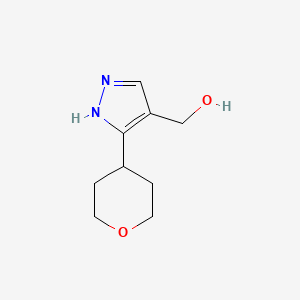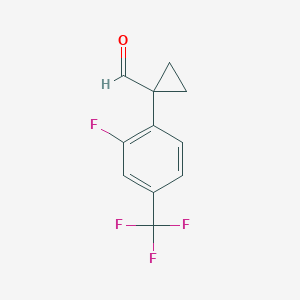
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane is an organic compound characterized by the presence of a cyclopropane ring substituted with a formyl group and a phenyl ring bearing fluoro and trifluoromethyl substituents
Métodos De Preparación
The synthesis of 1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-trifluoromethylbenzene and cyclopropane derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the cyclopropane ring.
Cyclopropanation: The key step in the synthesis is the cyclopropanation reaction, where the deprotonated starting materials react to form the cyclopropane ring. This step may require the use of transition metal catalysts, such as rhodium or copper complexes, to enhance the reaction efficiency.
Formylation: The final step involves the introduction of the formyl group to the cyclopropane ring. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.
Análisis De Reacciones Químicas
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups. Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in these reactions.
Addition: The cyclopropane ring can undergo addition reactions with various electrophiles, leading to ring-opening and formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential pharmaceutical or agrochemical applications.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, such as fluorinated polymers or advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane involves its interaction with specific molecular targets and pathways. The compound’s formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to modulation of biological activity.
Comparación Con Compuestos Similares
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane can be compared with similar compounds, such as:
3-{[2-Fluoro-4-(trifluoromethyl)phenyl]sulfanyl}propanoic acid: This compound shares the fluoro and trifluoromethyl substituents but differs in the presence of a sulfanyl group and a propanoic acid moiety.
2-{[2-Fluoro-4-(trifluoromethyl)phenyl]ethynyl}-1,3-dimethylbenzene: This compound features an ethynyl linkage and dimethyl substitution on the benzene ring.
5-Chloro-1-{1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl}-4-methoxy-1H-pyrazole: This compound includes a pyrazole ring and additional chloro and methoxy substituents.
Propiedades
Número CAS |
155598-01-9 |
|---|---|
Fórmula molecular |
C11H8F4O |
Peso molecular |
232.17 g/mol |
Nombre IUPAC |
1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H8F4O/c12-9-5-7(11(13,14)15)1-2-8(9)10(6-16)3-4-10/h1-2,5-6H,3-4H2 |
Clave InChI |
BRAPKQJMJZTYFH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C=O)C2=C(C=C(C=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


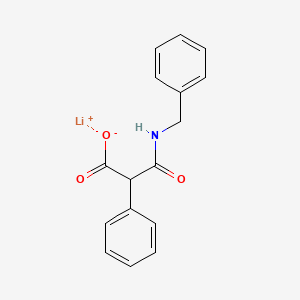
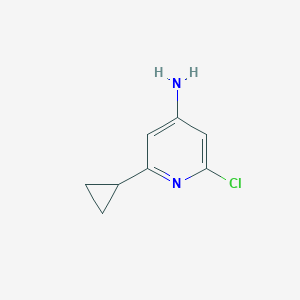
![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

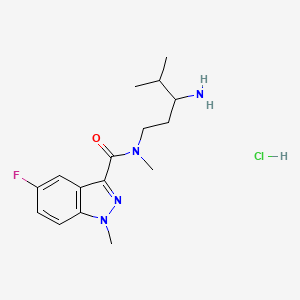

![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)


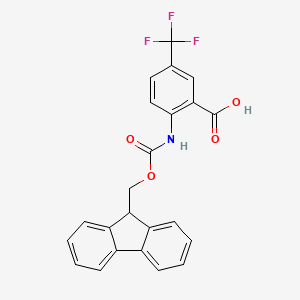
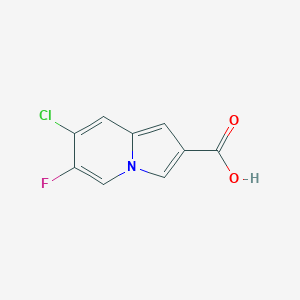
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
